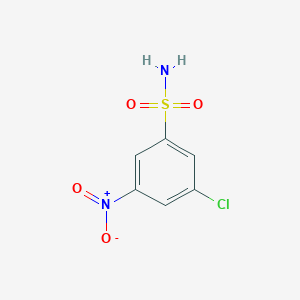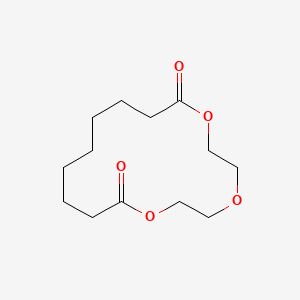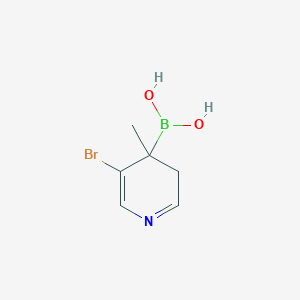
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol is a deuterated derivative of a piperidine-based compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Cyclization: Formation of the piperidine ring structure through cyclization reactions. Common reagents include strong bases or acids to facilitate ring closure.
Functionalization: Introduction of hydroxyl and other functional groups to the piperidine ring. This step often involves selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps, such as distillation and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The deuterium atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products
The major products formed from these reactions include deuterated ketones, alcohols, amines, and substituted piperidine derivatives.
Applications De Recherche Scientifique
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of specific enzymes.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence hydrogen bonding and alter the compound’s reactivity. This can lead to changes in enzyme activity, receptor binding, and overall molecular stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxide radical used in organic synthesis and as a spin label in EPR spectroscopy.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another nitroxide radical with similar applications in oxidation reactions and as a radical scavenger.
Uniqueness
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol is unique due to its deuterium content, which imparts enhanced stability and altered chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is essential.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
191.35 g/mol |
Nom IUPAC |
3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,10+1 |
Clé InChI |
CSGAUKGQUCHWDP-BIXFOSJQSA-N |
SMILES isomérique |
[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H] |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)
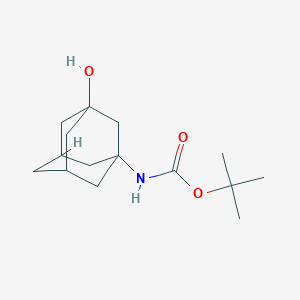
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

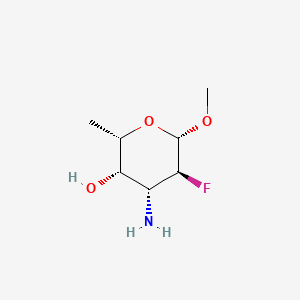
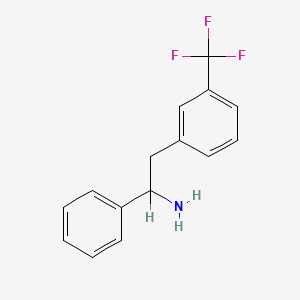
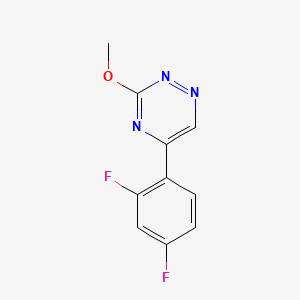
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)
